molecular formula C10H5N3O2 B12500286 6-Nitroquinoline-3-carbonitrile

6-Nitroquinoline-3-carbonitrile

Cat. No.: B12500286
M. Wt: 199.17 g/mol
InChI Key: GVBHRERKRBOAAR-UHFFFAOYSA-N
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Description

6-Nitroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-3-carbonitrile typically involves the nitration of quinoline derivatives. One common method includes the reaction of 6-nitroquinoline with potassium cyanide in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-Nitroquinoline-3-carbonitrile is unique due to the presence of both the nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-7-3-8-4-9(13(14)15)1-2-10(8)12-6-7/h1-4,6H

InChI Key

GVBHRERKRBOAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])C#N

Origin of Product

United States

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